molecular formula C14H17N3O3 B2819863 N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]furan-2-carboxamide CAS No. 1340824-84-1

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]furan-2-carboxamide

Cat. No.: B2819863
CAS No.: 1340824-84-1
M. Wt: 275.308
InChI Key: BDTXVNVFHUWMPC-UHFFFAOYSA-N
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Description

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]furan-2-carboxamide is a synthetic chemical compound designed for research and development applications, particularly in the field of medicinal chemistry. This molecule incorporates a 1,2,4-oxadiazole heterocycle, a scaffold recognized for its significant utility in drug discovery due to its metabolic stability and ability to serve as a bioisostere for esters and amides . The 1,2,4-oxadiazole ring system is known for its diverse biological activities, making it a valuable template for developing novel therapeutic agents . The compound's structure combines a furan-2-carboxamide moiety with a cyclohexyl-linked 1,2,4-oxadiazole, a design that suggests potential for investigating various biological targets. Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a core scaffold for probing structure-activity relationships (SAR) in hit-to-lead optimization campaigns. It is supplied exclusively for research purposes in laboratory settings. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or personal use.

Properties

IUPAC Name

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-10-15-13(20-17-10)14(7-3-2-4-8-14)16-12(18)11-6-5-9-19-11/h5-6,9H,2-4,7-8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTXVNVFHUWMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2(CCCCC2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities. Therefore, it is plausible that this compound may interact with a variety of targets involved in these biological processes.

Mode of Action

1,2,4-oxadiazole derivatives are known to possess hydrogen bond acceptor properties, which could facilitate their interaction with biological targets. The compound’s interaction with its targets could lead to changes in the target’s function, thereby exerting its biological effects.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by 1,2,4-oxadiazole derivatives, it is likely that this compound affects multiple biochemical pathways. The downstream effects of these interactions would depend on the specific targets and pathways involved.

Pharmacokinetics

It is noted that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability, which could potentially enhance the bioavailability of this compound.

Action Environment

It is worth noting that the synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery. This suggests that the compound’s action could potentially be influenced by various environmental factors, including pH, temperature, and the presence of other chemical entities.

Biological Activity

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]furan-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C17H27N3O2
  • Molecular Weight : 305.415 g/mol
  • CAS Number : 1326852-89-4

Structure

The compound features a furan ring, a cyclohexyl moiety, and an oxadiazole group, which are known to contribute to various biological activities.

Anticancer Properties

Recent studies have indicated that derivatives of 1,2,4-oxadiazole exhibit significant anticancer properties. For example, compounds with similar structures have shown cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-70.12Apoptosis induction
Compound BA5490.65HDAC inhibition
This compoundMCF-7TBDTBD

Note: TBD indicates that specific data for this compound may need further investigation.

The biological activity observed in oxadiazole derivatives often involves:

  • Apoptosis Induction : Compounds have been found to increase the expression of pro-apoptotic factors such as p53 and caspase-3 in cancer cells.
  • Inhibition of Histone Deacetylases (HDACs) : Several derivatives have shown potential as HDAC inhibitors, which play a crucial role in cancer cell proliferation and survival.

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of oxadiazole derivatives. In vivo studies suggest that these compounds may modulate inflammatory pathways effectively.

Case Study Example

A recent study evaluated the anti-inflammatory effects of a related oxadiazole compound in animal models. The results indicated a significant reduction in inflammatory markers compared to controls, suggesting a promising therapeutic potential for inflammatory diseases.

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving appropriate hydrazides.
  • Coupling Reactions : The oxadiazole derivative is then coupled with furan derivatives under specific conditions to yield the final product.

Research Findings

Recent literature has documented various studies focusing on the biological activities of oxadiazole derivatives:

  • A study published in MDPI reported that compounds with similar structures exhibited IC50 values ranging from 0.12 to 2.78 µM against MCF-7 and other cancer cell lines, indicating strong antiproliferative activity .
  • Another investigation highlighted that modifications in the structure significantly influenced the biological activity, emphasizing the importance of functional group positioning .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]furan-2-carboxamide can be contextualized against analogous compounds containing the 3-methyl-1,2,4-oxadiazole moiety. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis Yield (%) Melting Point (°C) Bioactivity/Application Source
This compound (Target) C₁₄H₁₇N₃O₃ 275.30 Cyclohexyl-oxadiazole + furan carboxamide Not reported Not reported Research chemical
Compound 72: Benzoimidazole derivative (Antimalarial) C₂₉H₃₄F₂N₆O 544.62 Difluorocyclohexyl + benzoimidazole + oxadiazole-phenethyl 68 91–93 Malaria repositioning candidate
Compound 18: Benzoimidazole-Cyclohexyl analog (Antiplasmodial) C₂₉H₃₅N₇O 509.64 Cyclohexylmethyl + benzoimidazole + oxadiazole-phenethyl 80 78–80 Multi-stage antiplasmodial activity
Navacaprant (WHO-Listed Drug) C₂₅H₃₂FN₅O₂ 477.56 Quinoline core + oxadiazole + piperidine-oxane Not reported Not reported Pharmaceutical candidate (unspecified)
N-{1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}pyrazine-2-carboxamide C₁₈H₁₉N₇O₂ 365.40 Pyridine-piperidine + oxadiazole + pyrazine Not reported Not reported High toxicity (skin/eye irritant)

Key Observations :

Structural Diversity: The target compound employs a furan-carboxamide group, distinguishing it from analogs with benzoimidazole (e.g., Compounds 72 and 18) or quinoline cores (e.g., navacaprant). This difference influences electronic properties and target selectivity. Navacaprant () incorporates a fluorinated quinoline system, enhancing its pharmacokinetic profile compared to the simpler cyclohexyl-furan scaffold of the target compound .

Synthetic Accessibility: Compounds 72 and 18 are synthesized via alkylation reactions (e.g., bromomethyl cyclohexane or pyridine derivatives reacting with amines), achieving moderate yields (67–80%) .

Bioactivity and Applications :

  • Antimalarial/Antiplasmodial Activity : Compounds 72 and 18 demonstrate efficacy against Plasmodium species, attributed to their bulky aromatic systems (benzoimidazole) and fluorine substituents . The target compound lacks reported antiparasitic activity, suggesting divergent applications.
  • Toxicity Profile : The pyridine-piperidine analog () exhibits significant skin/eye irritation and respiratory toxicity, whereas the target compound’s safety data remain uncharacterized .

Physicochemical Properties :

  • The target compound’s lower molecular weight (275.30 vs. 365.40–544.62 g/mol) suggests improved solubility and bioavailability compared to bulkier analogs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]furan-2-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization to form the oxadiazole ring and coupling reactions to introduce the cyclohexyl and furan-carboxamide moieties. For example:

Oxadiazole Formation : Cyclize hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or PCl₅) .

Cyclohexyl Group Introduction : Use nucleophilic substitution or transition-metal-catalyzed coupling to attach the cyclohexyl group .

Amide Bond Formation : Couple the furan-2-carboxylic acid with the cyclohexyl-oxadiazole intermediate using carbodiimide reagents (e.g., EDC/HOBt) .

  • Critical Parameters : Reaction temperature (often 80–120°C), inert atmosphere (N₂/Ar), and solvent polarity (e.g., DMF or THF) significantly impact yields .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm; furan protons at δ 6.3–7.4 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₁₄H₁₇N₃O₃: 287.12 g/mol).
  • HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Start with in vitro screens:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., trypsin-like serine proteases) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Methodological Answer : Systematically modify substituents and evaluate effects:

  • Oxadiazole Substitutions : Replace 3-methyl with bulkier groups (e.g., phenyl) to enhance hydrophobic interactions with target proteins .
  • Cyclohexyl Modifications : Introduce polar groups (e.g., -OH) to improve solubility without compromising binding affinity .
  • Data Table :
SubstituentBioactivity (IC₅₀, μM)Solubility (mg/mL)
3-Methyl12.3 ± 1.20.45
3-Phenyl8.9 ± 0.80.28
3-Hydroxy15.6 ± 2.11.12
Data adapted from analogs in .

Q. How to resolve contradictions in biological data across similar compounds?

  • Methodological Answer :

Replicate Experiments : Ensure consistent assay conditions (e.g., cell passage number, serum concentration) .

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to identify binding pose variations due to substituent stereoelectronic effects .

Meta-Analysis : Compare data from structurally related compounds (e.g., furan-oxadiazole hybrids) to identify trends in bioactivity .

Q. What strategies improve synthetic yield and scalability?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 hrs to 30 mins) and improve oxadiazole ring formation efficiency .
  • Catalytic Optimization : Use Pd/C or Ni catalysts for Suzuki-Miyaura couplings to attach aromatic groups .
  • Workflow Table :
StepTraditional YieldOptimized Yield
Oxadiazole Formation65%89% (microwave)
Cyclohexyl Coupling52%78% (Pd/C)
Based on .

Key Research Gaps

  • Mechanistic Insights : Limited data on off-target effects; use CRISPR-Cas9 screens to identify unintended protein interactions .
  • In Vivo Studies : No pharmacokinetic data; conduct rodent studies to assess bioavailability and metabolic stability .

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